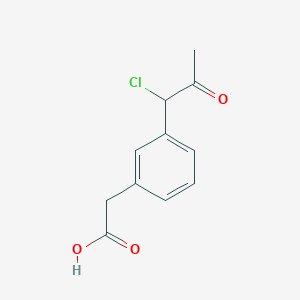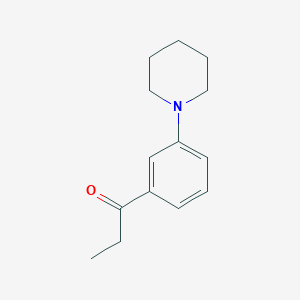
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL: is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride and (S)-pyrrolidine-3-ol.
Reaction Steps:
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield.
Catalysis: Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by binding to their active sites, inhibiting their activity.
Receptor Binding: It may also bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved:
Signal Transduction: Involvement in signal transduction pathways, affecting cellular responses.
Metabolic Pathways: Participation in metabolic pathways, influencing the metabolism of other compounds.
Comparaison Avec Des Composés Similaires
(3S,5S)-5-[(4-METHYLPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a methyl group instead of a chlorine atom.
(3S,5S)-5-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Chiral Centers: The specific stereochemistry of the compound contributes to its unique biological activity and selectivity.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1 |
Clé InChI |
IBGMNENHJGFNJQ-QWRGUYRKSA-N |
SMILES isomérique |
C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O |
SMILES canonique |
C1C(CNC1CC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


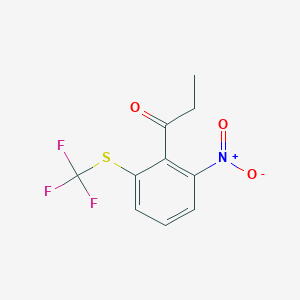
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

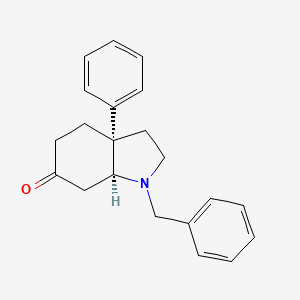
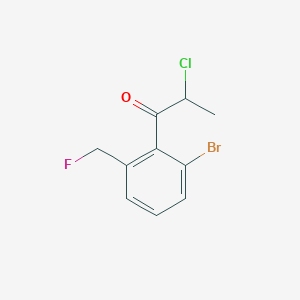
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
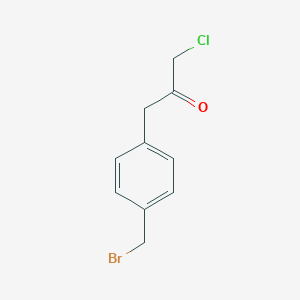
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

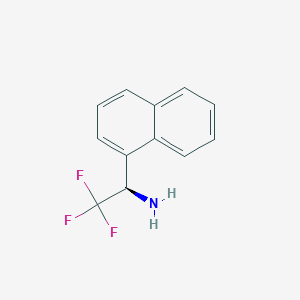
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
